2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
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Overview
Description
2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a 2,5-dimethylphenylmethyl group and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the 2,5-Dimethylphenylmethyl Group: This step involves the alkylation of the piperidine ring with 2,5-dimethylbenzyl chloride under basic conditions.
Attachment of the Fluoropyrimidine Moiety: The final step involves the nucleophilic substitution of a suitable fluoropyrimidine derivative with the piperidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-chloropyrimidine
- 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-bromopyrimidine
- 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-iodopyrimidine
Uniqueness
2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall pharmacokinetic properties compared to its halogenated analogs.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-13-3-4-14(2)15(9-13)12-22-7-5-17(6-8-22)23-18-20-10-16(19)11-21-18/h3-4,9-11,17H,5-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJKJVUVFOSDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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